N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC16377653
Molecular Formula: C13H12BrClN2O3S2
Molecular Weight: 423.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrClN2O3S2 |
|---|---|
| Molecular Weight | 423.7 g/mol |
| IUPAC Name | N-[3-(4-bromo-2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
| Standard InChI | InChI=1S/C13H12BrClN2O3S2/c1-7(18)16-13-17(10-3-2-8(14)4-9(10)15)11-5-22(19,20)6-12(11)21-13/h2-4,11-12H,5-6H2,1H3 |
| Standard InChI Key | WQYPYONVBUROEM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)Br)Cl |
Introduction
Synthesis of Thienothiazoles
Thienothiazoles can be synthesized through various methods, often involving the condensation of appropriate precursors. For instance, the synthesis of thienothiazoles typically starts with the preparation of thieno[3,4-d]thiazole derivatives, which can be achieved by cyclization reactions involving thiourea or thioamide derivatives with suitable thienyl precursors.
| Reagents | Conditions | Product |
|---|---|---|
| Thiourea, Thienyl Precursor | Acidic Conditions, Heat | Thieno[3,4-d]thiazole Derivative |
Biological Activities
Compounds with thienothiazole skeletons have been explored for their biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of specific substituents, such as halogenated phenyl groups, can enhance these activities by influencing the compound's interaction with biological targets.
| Activity | Description |
|---|---|
| Antimicrobial | Effective against certain bacterial and fungal strains |
| Anticancer | Potential inhibitors of specific cancer cell lines |
Research Findings and Future Directions
While specific research findings on N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]acetamide are not available, studies on related thienothiazoles suggest that these compounds are worthy of further investigation. Molecular docking and in vitro assays can provide insights into their potential biological activities and guide future synthesis efforts.
| Method | Purpose |
|---|---|
| Molecular Docking | Predict binding affinity to biological targets |
| In Vitro Assays | Evaluate biological activities against specific cell lines or pathogens |
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